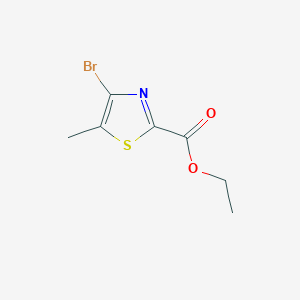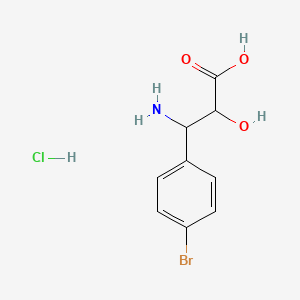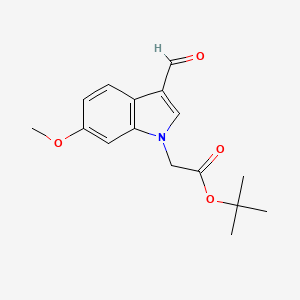![molecular formula C12H30Cl2N2O B13457288 2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)
2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride is a complex organic compound that belongs to the class of amines and alcohols. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of hexylamine with methylamine to form the intermediate hexyl(methyl)amine. This intermediate is then reacted with ethylene oxide to produce 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The amine and alcohol groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler amines and alcohols.
科学的研究の応用
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of 2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(Methylamino)ethanol: A simpler analog with similar functional groups but lacking the hexyl chain.
2-(Ethylamino)ethanol: Another analog with an ethyl group instead of a hexyl group.
N-Methylethanolamine: A related compound with a similar structure but different substituents.
Uniqueness
2-({2-[hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups and the presence of a hexyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
特性
分子式 |
C12H30Cl2N2O |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
2-[2-[hexyl(methyl)amino]ethyl-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H28N2O.2ClH/c1-4-5-6-7-8-13(2)9-10-14(3)11-12-15;;/h15H,4-12H2,1-3H3;2*1H |
InChIキー |
KOBUJVJVKXZGRU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(C)CCN(C)CCO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)





![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)

![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![1-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13457257.png)

